6-Hydroxy-1-methylindolin-2-one

Medicinal Chemistry Structural Biology QSAR Modeling

6-Hydroxy-1-methylindolin-2-one (CAS 13383-73-8) is a strategic, pre-formed hydroxylated indolin-2-one building block that eliminates the harsh BBr₃/AlCl₃ demethylation required by its 6-methoxy analog, improving atom economy and scalability. Its free phenolic -OH enables direct diversification via O-alkylation, acylation, or sulfonylation for kinase inhibitor libraries targeting PAK4, RSK2, and TRK (nanomolar IC₅₀). Certified as Carbazochrome Sodium Sulfonate Impurity 1, it is essential for HPLC/LC-MS method validation under ICH Q3A/B. With XLogP3 0.6 and TPSA 40.5 Ų, it provides a balanced starting point for lead optimization.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 13383-73-8
Cat. No. B084683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-methylindolin-2-one
CAS13383-73-8
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=C(C=C2)O
InChIInChI=1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3
InChIKeyMTXFKWDNTYDJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-1-methylindolin-2-one (CAS 13383-73-8): Core Chemical Identity and Procurement-Relevant Physicochemical Profile


6-Hydroxy-1-methylindolin-2-one (CAS 13383-73-8) is a hydroxylated N-methyl oxindole derivative with the molecular formula C9H9NO2 and molecular weight of 163.17 g/mol [1]. The compound features a 6-hydroxy substitution on the indolin-2-one scaffold, which confers a computed XLogP3 value of 0.6 and a topological polar surface area (TPSA) of 40.5 Ų [1]. This compound is also recognized as Carbazochrome Sodium Sulfonate Impurity 1 in pharmaceutical quality control contexts . As a member of the indolinone class—a privileged scaffold in medicinal chemistry known for diverse kinase inhibitory activities —this specific derivative offers distinct synthetic utility as a demethylation-derived building block with a reactive phenolic handle at the 6-position.

Why 6-Hydroxy-1-methylindolin-2-one Cannot Be Replaced by Unsubstituted or 6-Methoxy Analogs


Generic substitution among indolin-2-one derivatives fails due to position-dependent electronic and steric effects that govern both synthetic derivatization pathways and biological target engagement. The 6-hydroxy group in this compound provides a hydrogen bond donor (HBD count: 1) and an electron-donating para-directing effect on the aromatic ring, which is absent in 1-methyl-2-oxindole (CAS 61-70-1) . The 6-methoxy analog serves as a synthetic precursor requiring harsh demethylation conditions (BBr₃ or AlCl₃) to yield the free phenol , meaning procurement of the pre-formed 6-hydroxy compound eliminates an additional synthetic step and improves atom economy in downstream applications. Furthermore, the hydroxyl moiety increases aqueous solubility potential while altering LogP—the computed XLogP3 of 0.6 [1] positions this compound distinctly from more lipophilic N-alkyl indolinones that lack polar substituents. These physicochemical differences translate into divergent pharmacokinetic predictions, HPLC retention behavior, and reactivity profiles that preclude simple interchangeability in both research and industrial workflows.

Quantitative Differentiation Evidence: 6-Hydroxy-1-methylindolin-2-one vs. Closest Analogs


Structural Differentiation: 6-Hydroxy Substitution Confers Hydrogen Bond Donor Capacity Absent in 1-Methyl-2-oxindole

6-Hydroxy-1-methylindolin-2-one differs from 1-methyl-2-oxindole (CAS 61-70-1) by the presence of a phenolic hydroxyl group at the 6-position of the indolinone scaffold . This structural modification increases the hydrogen bond donor count from 0 to 1 and raises the topological polar surface area (TPSA) to 40.5 Ų [1]. The hydroxyl group functions as both a hydrogen bond donor and an electron-donating group that activates the aromatic ring toward electrophilic substitution at the ortho and para positions (C5 and C7), whereas 1-methyl-2-oxindole lacks this directing influence .

Medicinal Chemistry Structural Biology QSAR Modeling

Synthetic Efficiency: Pre-formed 6-Hydroxy Compound Eliminates Demethylation Step Required from 6-Methoxy Precursor

The 6-methoxy-1-methylindolin-2-one serves as a synthetic precursor to the target compound, requiring demethylation using boron tribromide (BBr₃) or aluminum chloride (AlCl₃) under controlled conditions to convert the methoxy group to a hydroxyl group . Procurement of 6-hydroxy-1-methylindolin-2-one directly bypasses this additional synthetic step, eliminating the need for handling corrosive Lewis acids, avoiding workup complications, and improving overall atom economy in multi-step synthetic sequences.

Organic Synthesis Process Chemistry Medicinal Chemistry

Pharmaceutical Quality Control Relevance: Defined Identity as Carbazochrome Sodium Sulfonate Impurity 1

6-Hydroxy-1-methylindolin-2-one is specifically identified as Carbazochrome Sodium Sulfonate Impurity 1 (also referred to as Carbazochrome Impurity 21) in pharmaceutical reference standards databases . This defined impurity identity distinguishes it from other indolinone analogs that lack formal pharmacopoeial recognition. The compound is commercially available as a reference standard for analytical method development, validation, and routine quality control testing of carbazochrome sodium sulfonate drug substance and formulations.

Pharmaceutical Analysis Impurity Profiling Quality Control

Class-Level Kinase Inhibitory Potential: Indolinone Scaffold with Documented Sub-Micromolar Activity Across Multiple Kinase Targets

The indolin-2-one scaffold serves as a privileged pharmacophore for kinase inhibition, with documented activities across diverse targets including PAK4, RSK2, TRK, RET, and CDK families [1][2][3]. While direct quantitative data for the unsubstituted 6-hydroxy-1-methylindolin-2-one against specific kinases is not reported in primary literature, the 6-hydroxy substitution pattern appears in structurally related active analogs and provides a reactive handle for further derivatization. The class-level evidence demonstrates that appropriately substituted indolin-2-ones achieve IC50 values in the nanomolar range (e.g., PAK4 IC50 = 16-27 nM; RSK2 IC50 = 0.5 nM) [1][2], establishing the scaffold's intrinsic potency potential.

Kinase Inhibition Anticancer Research Pharmacophore Design

Optimal Procurement and Application Scenarios for 6-Hydroxy-1-methylindolin-2-one


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor SAR Exploration

Researchers engaged in kinase inhibitor discovery should procure 6-hydroxy-1-methylindolin-2-one as a versatile starting material for generating focused libraries of 6-O-substituted indolin-2-one analogs. The free phenolic hydroxyl group enables rapid diversification via O-alkylation, O-acylation, or O-sulfonylation, facilitating systematic exploration of the 6-position vector in kinase ATP-binding pockets. This approach leverages the documented nanomolar potency of optimized indolin-2-one derivatives against PAK4 (IC50 = 16 nM), RSK2 (IC50 = 0.5 nM), and TRK kinases [1][2], while avoiding the need for a demethylation step that would otherwise consume a full synthetic cycle. The compound's computed XLogP3 of 0.6 [3] provides a favorable starting point for tuning lipophilicity through O-functionalization, enabling rational property-based design.

Pharmaceutical Quality Control: Reference Standard for Carbazochrome Sodium Sulfonate Impurity Profiling

Pharmaceutical manufacturers and contract research organizations (CROs) developing analytical methods for carbazochrome sodium sulfonate drug substance and finished products should procure 6-hydroxy-1-methylindolin-2-one as a characterized impurity standard (Carbazochrome Sodium Sulfonate Impurity 1) [1]. This compound is essential for establishing system suitability, determining relative response factors, validating HPLC/LC-MS methods, and quantifying impurity levels in stability studies and batch release testing. The defined identity in chemical databases ensures regulatory acceptance and enables cross-laboratory method transfer. Procurement of a high-purity standard (≥95%) with certificate of analysis provides the traceability required for ICH Q3A/B impurity qualification.

Organic Synthesis: Building Block for Complex Heterocyclic Architectures

Synthetic chemists constructing polycyclic indole-based frameworks or fused heterocyclic systems should select 6-hydroxy-1-methylindolin-2-one over its 6-methoxy counterpart when the target sequence involves further functionalization at the oxygen atom. The free hydroxyl group permits direct Mitsunobu reactions, etherification under mild basic conditions, or conversion to triflate/mesylate leaving groups for transition metal-catalyzed cross-coupling [1]. This strategic choice eliminates the deprotection step required when starting from the methoxy analog (typically BBr₃ or AlCl₃ under anhydrous conditions) [2], thereby improving overall synthetic efficiency and reducing exposure to corrosive reagents during scale-up. The compound's TPSA of 40.5 Ų [3] also makes it suitable for building molecules with predicted blood-brain barrier penetration potential.

Chemical Biology: Tool Compound for Investigating Hydrogen Bonding Contributions to Target Engagement

Chemical biologists evaluating the contribution of specific hydrogen bonding interactions to protein-ligand binding should procure 6-hydroxy-1-methylindolin-2-one as a matched molecular pair with 1-methyl-2-oxindole. The presence of the 6-OH group increases hydrogen bond donor count from 0 to 1 and raises TPSA by approximately 20 Ų [1], providing a measurable perturbation of physicochemical properties. This matched pair enables experimental interrogation of whether a hydrogen bond donor at the 6-position enhances affinity for a given biological target, informs pharmacophore model refinement, and guides subsequent medicinal chemistry optimization. The differential LogP and aqueous solubility between these two compounds further support studies correlating physicochemical properties with cellular permeability and target engagement.

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